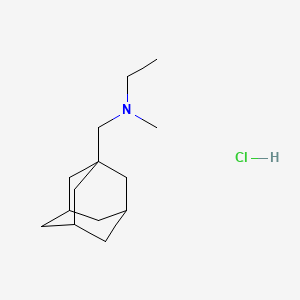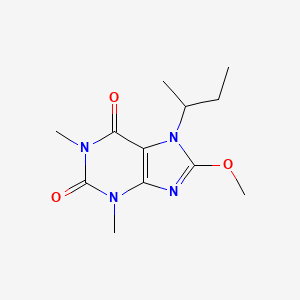
1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. This compound is a potent antagonist of the dopamine D1 and D2 receptors, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide involves the inhibition of dopamine signaling in the brain. This compound acts as a competitive antagonist of the dopamine D1 and D2 receptors, which reduces the activity of these receptors and leads to a decrease in dopamine release.
Biochemical and Physiological Effects
Studies have shown that 1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has several biochemical and physiological effects, including the modulation of dopamine signaling, the regulation of neuronal activity, and the modulation of synaptic plasticity. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide in lab experiments is its high potency and selectivity for the dopamine D1 and D2 receptors. This compound can be used to study the role of dopamine signaling in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide. One of the main areas of research is the development of more potent and selective dopamine receptor antagonists that can be used for the treatment of various neurological and psychiatric disorders. Another area of research is the investigation of the potential therapeutic effects of this compound in animal models of Parkinson's disease and drug addiction. Finally, the development of novel drug delivery systems for this compound may also be an area of future research.
Métodos De Síntesis
The synthesis of 1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide involves several steps, including the reaction of piperidine with 4-chlorobutyronitrile, followed by the reaction of the resulting compound with 1,3-benzodioxole-5-carboxaldehyde. The final step involves the reaction of the intermediate product with cyclopropylamine to yield the desired compound.
Aplicaciones Científicas De Investigación
1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. Studies have shown that this compound has a high affinity for the dopamine D1 and D2 receptors, which are involved in the regulation of mood, cognition, and movement.
Propiedades
IUPAC Name |
1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c26-22(23-18-4-5-18)16-6-12-25(13-7-16)19-8-10-24(11-9-19)14-17-2-1-3-20-21(17)28-15-27-20/h1-3,16,18-19H,4-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMLXDUZWDGOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)CC4=C5C(=CC=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5233028.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B5233035.png)


![2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5233058.png)
amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5233062.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2,2-diphenylacetamide)](/img/structure/B5233071.png)


![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233092.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5233110.png)